2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 4-bromothiophene-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety.
Cyclization Reactions: The benzimidazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene or benzimidazole rings.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into conjugated polymers for use in organic electronics, such as organic field-effect transistors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which can be used in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzimidazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobenzyl)thio-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole
- 4,8-Bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d:4,5-d’]bis([1,2,3]triazole)-6-ium-5-ide
Uniqueness
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is unique due to its combination of a bromothiophene and a benzimidazole moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various functional materials and bioactive compounds.
Properties
Molecular Formula |
C11H7BrN2S |
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Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7BrN2S/c12-7-5-10(15-6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14) |
InChI Key |
BOCNHUZNKFEEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CS3)Br |
Origin of Product |
United States |
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